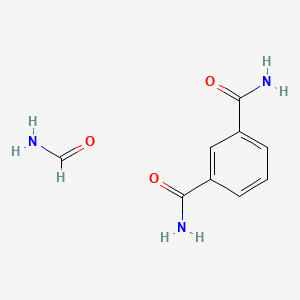
Benzene-1,3-dicarboxamide;formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarboxamide;formamide is a compound that consists of a benzene ring substituted with two carboxamide groups at the 1 and 3 positions, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-dicarboxamide;formamide can be achieved through various methods. One common approach involves the reaction of benzene-1,3-dicarboxylic acid with ammonia or an amine to form the corresponding amide. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-dicarboxamide;formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include benzene-1,3-dicarboxylic acid, benzene-1,3-diamine, and various substituted benzene derivatives .
Scientific Research Applications
Benzene-1,3-dicarboxamide;formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene-1,3-dicarboxamide;formamide involves its interaction with various molecular targets. The amide groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxamide: Similar in structure but with an additional carboxamide group, leading to different chemical properties and applications.
Benzene-1,2-dicarboxamide: Differing in the position of the carboxamide groups, which affects its reactivity and interactions.
Uniqueness
Benzene-1,3-dicarboxamide;formamide is unique due to its specific substitution pattern, which allows for distinct chemical reactions and interactions compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
629670-48-0 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
benzene-1,3-dicarboxamide;formamide |
InChI |
InChI=1S/C8H8N2O2.CH3NO/c9-7(11)5-2-1-3-6(4-5)8(10)12;2-1-3/h1-4H,(H2,9,11)(H2,10,12);1H,(H2,2,3) |
InChI Key |
QHNQVRRGLFFCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C(=O)N.C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


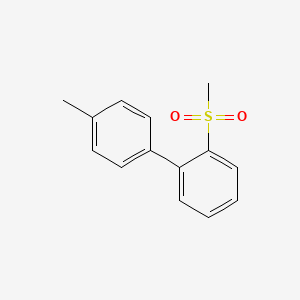
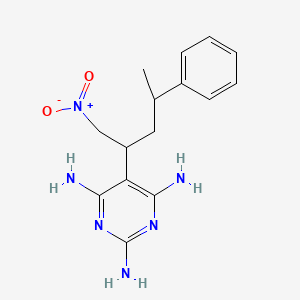
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
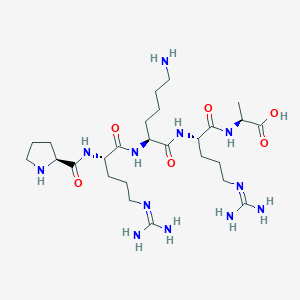
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
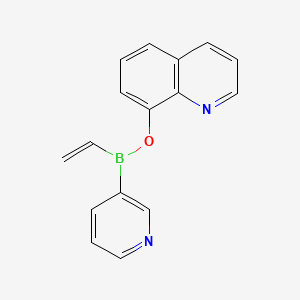
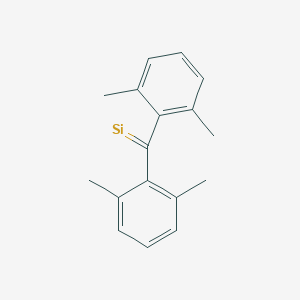
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
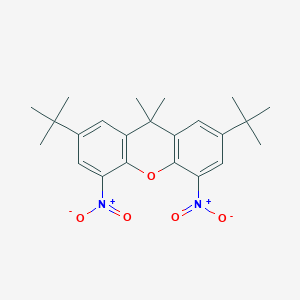
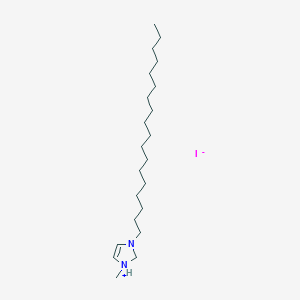
![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
